8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MSPPO, and it belongs to the class of spirocyclic compounds. MSPPO has been synthesized using various methods, and it has shown promising results in scientific research.
Scientific Research Applications
Antimicrobial and Detoxification Applications
One study explored the antimicrobial efficacy of N-halamine-coated cotton, utilizing a compound similar in structure to the one of interest. This approach showed promising results against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these materials have been used for detoxification purposes, specifically for oxidizing chemical mustard simulants into less toxic derivatives, highlighting their potential in safety and defense applications (Ren et al., 2009).
Synthesis and Structural Analysis
Research on the synthesis of imidazole spiro compounds from related diones and phenylurea has led to the creation of new compounds with unique crystal structures. This work provides valuable insights into the chemical behavior and potential applications of such compounds in material science and drug development (Dubovtsev et al., 2016).
Potential Therapeutic Applications
Compounds with a similar structure have been evaluated for their pharmacological activities, such as anticonvulsant properties. For example, a series of derivatives was synthesized and assessed for their effectiveness against seizures, providing a basis for further development of new therapeutic agents (Madaiah et al., 2012).
Hypoglycemic Activity
Spiroimidazolidine-2,4-diones, particularly those substituted with arylsulfonyl groups, have shown significant hypoglycemic activity in preclinical studies. This finding suggests potential applications in the development of new treatments for diabetes (Iqbal et al., 2012).
Mechanism of Action
Target of Action
The primary target of 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . This receptor is a G protein-coupled receptor that is involved in producing analgesia and regulating mood .
Mode of Action
The compound acts as an agonist at the delta opioid receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events.
Result of Action
The activation of the delta opioid receptor by 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can lead to analgesic effects . It has also been noted that certain delta opioid receptor agonists can induce convulsions .
properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-30-18-7-9-19(10-8-18)31(28,29)24-15-12-22(13-16-24)20(26)25(21(27)23-22)14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDFWZIBSCDYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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